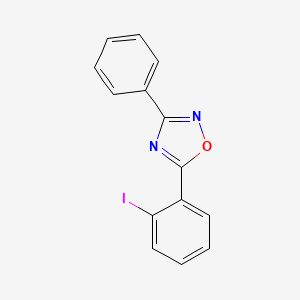

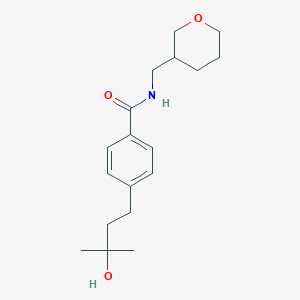

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines or the reaction of appropriate hydrazides with carbon disulfide in the presence of base to form the corresponding 1,3,4-oxadiazole. Methods vary based on the desired substitutions on the oxadiazole ring. For example, the synthesis can be achieved through the iodination of corresponding zinc reagents of bromodifluoromethyl-phenyl-oxadiazoles, followed by reactions with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature (Yang et al., 2007).

Molecular Structure Analysis

1,3,4-Oxadiazoles, including 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole, exhibit interesting molecular structures characterized by their heterocyclic rings. The geometry, electronic structure, and potential sites for electrophilic and nucleophilic attacks can be analyzed using Density Functional Theory (DFT). These analyses reveal the compound's kinetic stability and reactive sites, primarily centered around the nitrogen atoms of the oxadiazole ring. Such insights are crucial for understanding the compound's reactivity and designing derivatives with tailored properties (Dhonnar et al., 2021).

Scientific Research Applications

Radioiodination and Prosthetic Groups

Oxadiazoles have been studied for their potential in radioiodination, serving as prosthetic groups for indirect iodination of carbonyl compounds. This application is significant in the development of radiopharmaceuticals for diagnostic imaging and therapy (Heindel et al., 1985).

Fluorescent Chemosensors

Research on oxadiazole derivatives has shown their effectiveness as fluorescent chemosensors, particularly for detecting fluoride ions. This application is crucial for environmental monitoring and analytical chemistry (Zhou et al., 2005).

Anticancer Activity

Some oxadiazoles have been identified as apoptosis inducers with potential anticancer activity. These compounds have shown activity against breast and colorectal cancer cell lines, presenting a promising avenue for cancer treatment development (Zhang et al., 2005).

Antimicrobial and Hemolytic Activity

Oxadiazole derivatives have been evaluated for their antimicrobial and hemolytic activities, revealing potential for the development of new antimicrobial agents with reduced toxicity (Gul et al., 2017).

Electron Transport and Exciton Blocking in OLEDs

Oxadiazoles have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), contributing to enhanced performance and efficiency of electronic displays (Shih et al., 2015).

Liquid Crystalline Properties

The synthesis and study of liquid crystalline properties of oxadiazole-based compounds have provided insights into the development of materials for advanced display technologies (Zhu et al., 2009).

Toxicity Assessment and Pharmacological Evaluation

Oxadiazoles have been subjected to computational and pharmacological evaluation for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting their potential in drug development (Faheem, 2018).

properties

IUPAC Name |

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYODFASOKWLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Iodophenyl)-3-phenyl-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)